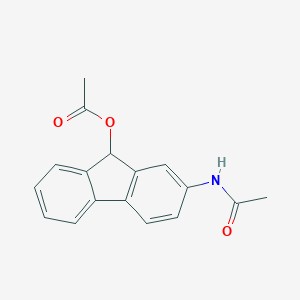

2-Acetamido-9-fluorenyl acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

醋酸地昔帕明是天然垂体激素精氨酸加压素(也称为抗利尿激素)的合成类似物。它主要用于减少尿量并增加尿液渗透压。 这种化合物广泛用于治疗诸如中枢性尿崩症、原发性夜间遗尿症以及某些出血性疾病(如血友病 A 和冯·维勒布兰德病)等疾病 .

准备方法

合成路线和反应条件: 醋酸地昔帕明通过固相肽合成法合成。该过程涉及以下步骤:

线性地昔帕明肽树脂的合成: 这是通过将氨基酸一个接一个地偶联到树脂上实现的。

裂解和纯化: 线性肽从树脂上裂解,并使用反相高效液相色谱法纯化。

氧化: 纯化的肽进行液相氧化以形成二硫键。

盐转化: 最后,将肽转化为其乙酸盐形式.

工业生产方法: 醋酸地昔帕明的工业生产整合了固相合成和液相氧化。这种方法的优势在于其简单性、低生产成本、环境污染小以及高产率。 最终产品具有高纯度和低杂质含量,适合大规模生产 .

反应类型:

氧化: 醋酸地昔帕明发生氧化形成二硫键,这对其生物活性至关重要。

常用试剂和条件:

氧化剂: 碘通常用于氧化步骤。

色谱法: 反相高效液相色谱法用于纯化.

主要产品:

科学研究应用

Medicinal Chemistry

Anticancer Research

2-Acetamido-9-fluorenyl acetate has been investigated for its potential anticancer properties. Studies have suggested that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways. Its application in drug development, particularly for oncology, is promising due to its ability to act on specific molecular targets involved in cancer progression.

Drug Delivery Systems

The compound's ability to form stable complexes with various biomolecules makes it a candidate for use in drug delivery systems. Its derivatives can be engineered to enhance the solubility and bioavailability of poorly soluble drugs, thereby improving therapeutic outcomes .

Biochemical Applications

Enzyme Inhibition Studies

Research indicates that this compound may serve as a model compound for studying enzyme inhibition mechanisms. Its structural features allow it to interact with active sites of enzymes, providing insights into the development of enzyme inhibitors for therapeutic purposes .

Biomolecular Probes

Due to its fluorescent properties, this compound can be utilized as a biomolecular probe in fluorescence microscopy and imaging studies. Its application in tracking cellular processes offers valuable insights into cellular dynamics and molecular interactions .

Synthetic Chemistry

Building Block in Organic Synthesis

this compound is utilized as a building block in organic synthesis. Its reactivity allows for the formation of various derivatives through substitution reactions, making it a versatile intermediate in the synthesis of complex organic molecules .

Protecting Group Strategy

In synthetic organic chemistry, this compound can be employed as a protecting group for amines during multi-step synthesis processes. Its stability under various reaction conditions allows chemists to selectively protect functional groups without interfering with other reactive sites .

Material Science

Polymer Chemistry

The compound has potential applications in polymer chemistry as a stabilizer or modifier for polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for various industrial applications .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of tumor cell proliferation via specific signaling pathway modulation. |

| Study 2 | Drug Delivery | Enhanced solubility of hydrophobic drugs when combined with this compound derivatives. |

| Study 3 | Enzyme Inhibition | Identified as an effective inhibitor of specific enzymes, providing insights into drug design strategies. |

| Study 4 | Fluorescent Probes | Successfully used in live-cell imaging to track protein interactions within cellular environments. |

作用机制

醋酸地昔帕明通过模拟精氨酸加压素的作用发挥其作用。它与肾集合管中的 V2 受体结合,导致水重吸收增加和尿量减少。 此外,它会增加血浆中 VIII 因子和冯·维勒布兰德因子的水平,这两种因子对于血液凝固至关重要 .

类似化合物:

精氨酸加压素: 醋酸地昔帕明模拟的天然激素。

赖氨酸加压素: 另一种合成加压素类似物,具有类似的抗利尿特性。

特利普瑞斯: 一种主要用于其血管收缩特性的加压素类似物.

独特性: 醋酸地昔帕明的独特性在于它对 V2 受体的选择性作用,这增强了其抗利尿效力,同时最大限度地减少了升压效应。 这种选择性使其特别有效地治疗中枢性尿崩症和原发性夜间遗尿症等疾病 .

相似化合物的比较

Arginine Vasopressin: The natural hormone that desmopressin acetate mimics.

Lypressin: Another synthetic analog of vasopressin with similar antidiuretic properties.

Terlipressin: A vasopressin analog used primarily for its vasoconstrictive properties.

Uniqueness: Desmopressin acetate is unique due to its selective action on V2 receptors, which enhances its antidiuretic potency while minimizing pressor effects. This selectivity makes it particularly effective for treating conditions like central diabetes insipidus and primary nocturnal enuresis .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Acetamido-9-fluorenyl acetate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves fluorene functionalization via acetylation at the 9-position and subsequent acetamido group introduction at the 2-position. A two-step protocol is common:

Fluorenyl Acetate Formation : React 9H-fluorene with acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions.

Acetamido Substitution : Introduce the acetamido group via nucleophilic substitution using acetamide derivatives and a catalyst (e.g., Pd/C for coupling reactions).

- Optimization Tips : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and optimize temperature (60–80°C) to minimize byproducts. Purity can be enhanced via recrystallization in ethanol .

Q. How should researchers characterize the molecular structure and purity of this compound?

- Methodological Answer :

- NMR Analysis : Use 1H-NMR to confirm substituent positions (e.g., fluorenyl protons at δ 7.2–7.8 ppm, acetamido methyl group at δ 2.1 ppm).

- HPLC Purity Assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify purity (>95% target).

- Mass Spectrometry : ESI-MS can verify the molecular ion peak (expected m/z ~279.3 for C17H15NO3) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult a physician immediately and provide the compound’s SDS (analogous to protocols for benzhydryl acetamide derivatives) .

Intermediate Research Questions

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (expected >200°C based on fluorenyl acetate analogs).

- Long-Term Stability : Store samples in amber vials at –20°C. Assess degradation monthly via HPLC; if purity drops >5%, consider argon atmosphere storage .

Q. What strategies are effective for resolving contradictory spectral data (e.g., NMR vs. MS) for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).

- Isotopic Purity Check : Use high-resolution MS to rule out isotopic interference.

- Byproduct Analysis : Perform column chromatography to isolate impurities and re-analyze .

Advanced Research Questions

Q. How can researchers investigate the biological interactions of this compound with cellular targets?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinity with fluorene-interacting proteins (e.g., aryl hydrocarbon receptor analogs).

- In Vitro Assays : Test cytotoxicity (MTT assay) and cellular uptake (fluorescence labeling, if applicable) in HEK293 or HepG2 cells .

Q. What advanced techniques are recommended for quantifying trace impurities in synthesized batches?

- Methodological Answer :

- LC-MS/MS : Use multiple reaction monitoring (MRM) to detect sub-1% impurities (e.g., unreacted fluorene or acetylated byproducts).

- GC-MS Headspace Analysis : Identify volatile contaminants from synthesis steps .

Q. How should researchers design experiments to address discrepancies in reported reaction yields for this compound?

- Methodological Answer :

- DoE Approach : Apply Design of Experiments (DoE) to test variables (catalyst loading, solvent polarity, temperature).

- Kinetic Studies : Use in-situ FTIR to monitor reaction intermediates and identify rate-limiting steps .

属性

CAS 编号 |

108973-47-3 |

|---|---|

分子式 |

C17H15NO3 |

分子量 |

281.3 g/mol |

IUPAC 名称 |

(2-acetamido-9H-fluoren-9-yl) acetate |

InChI |

InChI=1S/C17H15NO3/c1-10(19)18-12-7-8-14-13-5-3-4-6-15(13)17(16(14)9-12)21-11(2)20/h3-9,17H,1-2H3,(H,18,19) |

InChI 键 |

WOIUBMJAWAWJMB-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2OC(=O)C |

规范 SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2OC(=O)C |

Pictograms |

Irritant; Environmental Hazard |

同义词 |

2-ACETAMIDO-9-FLUORENYL ACETATE |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。